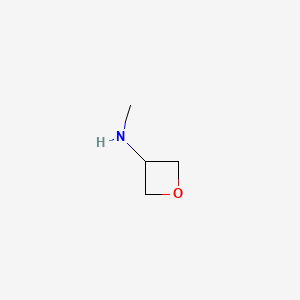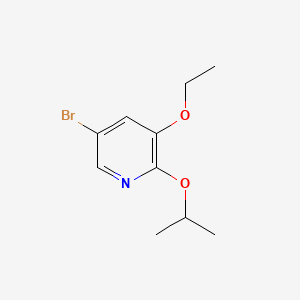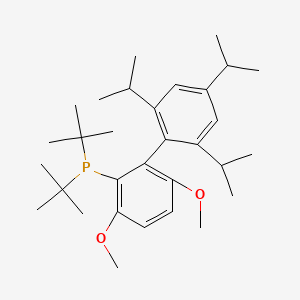
4-ブロモ-1-tert-ブチル-5-フェニル-1H-ピラゾール
説明
4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C13H15BrN2 It is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a tert-butyl group at the 1-position, and a phenyl group at the 5-position
科学的研究の応用
4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Bromopyrazole derivatives are known to undergo reactions in the presence of palladium catalysts . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
It’s known that bromopyrazole derivatives can react with titanium tetrachloride to afford binary adducts , which could potentially affect various biochemical pathways.
Result of Action
It’s known that bromopyrazole derivatives can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Action Environment
It’s known that the compound is a white to off-white solid and is stored in a refrigerator , suggesting that temperature and light exposure could potentially affect its stability.
生化学分析
Biochemical Properties
4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 and kinases has been studied, revealing its potential to alter enzyme activity and affect cellular metabolism .
Cellular Effects
The effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as protein kinases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to a cascade of effects on cellular processes, including changes in gene expression and metabolic pathways. Additionally, 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has been observed to result in sustained inhibition of enzyme activity and alterations in cellular metabolism, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition, metabolic disturbances, and cellular toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole .
Metabolic Pathways
4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux . For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, influencing their bioavailability and activity. These interactions highlight the compound’s role in modulating metabolic processes within cells .
Transport and Distribution
The transport and distribution of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can be transported across cell membranes and distributed within various tissues, affecting its overall bioactivity and function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with tert-butyl bromide and phenylhydrazine under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Acid or base catalysts are often employed to facilitate cyclization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
類似化合物との比較
4-Bromo-1-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a tert-butyl group.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a tert-butyl group.
4-Bromo-3-tert-butyl-1H-pyrazole: Similar structure but with the tert-butyl group at the 3-position.
Uniqueness: 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity in biological systems.
特性
IUPAC Name |
4-bromo-1-tert-butyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZALIOQKEUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693321 | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-10-2 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)

![[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate](/img/structure/B580616.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B580620.png)



![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)
